4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-28-16-5-2-4-15(14-16)21-19(27)25-12-10-24(11-13-25)17-6-7-18(23-22-17)26-9-3-8-20-26/h2-9,14H,10-13H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACMLJFAQDUGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A piperazine core, which is commonly found in various pharmacologically active compounds.
- A pyrazole and pyridazine moiety, contributing to its biological activity.
The molecular formula is , with a molecular weight of approximately 368.45 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of specific kinases and other enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential in inhibiting certain kinases that are pivotal in cancer cell proliferation.
- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, which could have implications for neurological disorders.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
Table 1 summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 3.8 |
| HeLa (Cervical) | 4.5 |
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects, showing promise in modulating anxiety and depression-like behaviors in animal models.
Case Studies
- Study on Anticancer Efficacy :
- Neuropharmacological Assessment :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyridazine-Pyrazole vs. Triazolo-Pyridazine
- Its molecular weight is 391.4 g/mol .
- Impact : Triazolo-pyridazine cores may enhance metabolic stability but reduce solubility compared to pyrazole-pyridazine systems.
Pyridazine vs. Pyrimidine
- N-(3-Methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide () substitutes pyridazine with pyrimidine, altering electronic properties and steric bulk.
- Impact : Pyrimidine’s nitrogen positioning may influence binding affinity to target proteins (e.g., kinases or receptors).
Substituent Variations on the Aryl Group
Methoxy Positioning
- 4-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide (CAS 1019103-33-3) has 2,5-dimethoxy substituents (molecular weight: 409.4 g/mol) .
Trifluoromethyl Substitution
- PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] () features a trifluoromethyl chroman group instead of 3-methoxyphenyl.
- Impact : The trifluoromethyl group enhances metabolic resistance and lipophilicity, critical for blood-brain barrier penetration in FAAH inhibition .
Carboxamide Linker Modifications
Piperazine vs. Piperidine
- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (CAS 1797349-48-4) uses a piperidine ring instead of piperazine, reducing nitrogen count and basicity (molecular weight: 364.4 g/mol) .
- Impact : Piperidine’s reduced polarity may improve membrane permeability but decrease water solubility.
Ethyl vs. Aryl Linkages
- 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (CAS 957508-11-1) replaces the piperazine-carboxamide with a benzamide-ethylamine linker (molecular weight: 360.8 g/mol) .
- Impact : Shorter linkers may restrict conformational flexibility, affecting target engagement.
Pharmacological and Physicochemical Data Comparison
Key Findings
Heterocycle Impact : Pyridazine-pyrazole cores (target compound) balance solubility and stability, while triazolo-pyridazines (CAS 1058447-40-7) may prioritize target affinity .
Substituent Effects :
- 3-Methoxy (target): Moderate hydrophobicity, suitable for peripheral targets.
- Trifluoromethyl (PKM-833): Enhances CNS penetration for neuropathic pain targets .
Linker Flexibility : Piperazine-carboxamide linkers (target) offer conformational adaptability, critical for enzyme or receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
